molecular formula C4H6Cl3NO B14295190 2,3-Dichloro-N-hydroxybutanimidoyl chloride CAS No. 112998-02-4

2,3-Dichloro-N-hydroxybutanimidoyl chloride

Cat. No.: B14295190
CAS No.: 112998-02-4
M. Wt: 190.45 g/mol
InChI Key: LFQPTTRIJBUJAX-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-hydroxybutanimidoyl chloride is an organic compound with the molecular formula C₄H₆Cl₃NO It is characterized by the presence of two chlorine atoms, a hydroxyl group, and an imidoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-N-hydroxybutanimidoyl chloride typically involves the chlorination of N-hydroxybutanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 3 positions. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-hydroxybutanimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can replace the chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,3-Dichloro-N-hydroxybutanimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-hydroxybutanimidoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N-hydroxybutanamide
  • 2,3-Dichloro-N-hydroxybutanone
  • 2,3-Dichloro-N-hydroxybutanoic acid

Uniqueness

2,3-Dichloro-N-hydroxybutanimidoyl chloride is unique due to its specific functional groups and reactivity

Properties

CAS No.

112998-02-4

Molecular Formula

C4H6Cl3NO

Molecular Weight

190.45 g/mol

IUPAC Name

2,3-dichloro-N-hydroxybutanimidoyl chloride

InChI

InChI=1S/C4H6Cl3NO/c1-2(5)3(6)4(7)8-9/h2-3,9H,1H3

InChI Key

LFQPTTRIJBUJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=NO)Cl)Cl)Cl

Origin of Product

United States

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